molecular formula C6H9NO3 B2439839 2-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS No. 64520-50-9

2-Methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B2439839
CAS No.: 64520-50-9
M. Wt: 143.142
InChI Key: OGAOOVOPBAWHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOOVOPBAWHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64520-50-9
Record name 2-methyl-5-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Strategies for 2-Methyl-5-oxopyrrolidine-2-carboxylic Acid

The synthesis of this compound revolves around constructing its pyrrolidine ring while introducing the methyl and carboxylic acid substituents at the C2 position. Key strategies include cyclization of amino acid precursors , double Michael addition reactions , and catalytic oxidation-decarboxylation sequences . Each method varies in stereochemical control, yield, and scalability, necessitating a comparative analysis of their merits and limitations.

Cyclization of Amino Acid Derivatives

Pyroglutamic Acid as a Precursor

Pyroglutamic acid (5-oxoproline) derivatives are frequently leveraged to synthesize substituted pyrrolidines. For this compound, methylation at the C2 position is achieved via nucleophilic alkylation. A representative protocol involves:

  • Methylation of D-methyl pyroglutamate using methylmagnesium bromide in tetrahydrofuran (THF) under inert conditions.
  • Acid-catalyzed cyclization to form the γ-lactam ring.
    This method yields the target compound with moderate diastereoselectivity (dr 11:1).
Reaction Conditions and Yield
Step Reagents/Catalysts Temperature (°C) Time (h) Yield (%)
1 CH₃MgBr, TMEDA -78 to 25 2 65–70
2 H₂SO₄ (2M) 80 4 85

This approach benefits from commercially available starting materials but requires stringent temperature control to minimize racemization.

Double Michael Addition for Ring Formation

Substrate Design and Catalysis

A stereoselective route employs amide-tethered diacids and propargyl ketones in a domino Michael-Michael reaction. For instance:

  • Reaction of glutaric acid diamide with 3-butyn-2-one in the presence of Mg(OTf)₂ (10 mol%).
  • Intramolecular cyclization to form the pyrrolidine skeleton.

This method achieves trans-diastereoselectivity (dr 7:1) and a 72% isolated yield. The mechanism proceeds via a conjugate addition followed by lactamization, with Mg²⁺ ions stabilizing the transition state.

Catalytic Performance Comparison
Catalyst Diastereomeric Ratio (trans:cis) Yield (%)
Mg(OTf)₂ 7:1 72
Ni(acac)₂ 5:1 68
No catalyst 1:1 <30

The use of Lewis acids enhances both rate and selectivity, though scalability is limited by catalyst cost.

Oxidative Decarboxylation of Dicarboxylic Acids

Potassium Permanganate-Mediated Oxidation

Adapting methods from pyrazine synthesis, 2-methyl-5-oxopyrrolidine-2,3-dicarboxylic acid undergoes selective decarboxylation to yield the target compound:

  • Oxidation of 3-methylpyrazine with KMnO₄ in aqueous H₂SO₄ at 100–103°C.
  • Acidification and decarboxylation at pH 1.5–4.0, followed by butanone extraction.

This industrial-scale method achieves 85–90% purity, though it requires careful pH control to avoid over-oxidation.

Process Parameters
Parameter Optimal Range
Temperature (°C) 100–103
Reaction Time (h) 1–4
H₂SO₄ Concentration 40–50%
pH 1.5–4.0

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Cyclization 85 95 Moderate 120–150
Double Michael 72 98 Low 200–250
Oxidative Decarboxyl 90 85 High 80–100

The oxidative decarboxylation route is favored for bulk production despite lower purity, whereas the double Michael addition offers superior stereocontrol for pharmaceutical applications.

Chemical Reactions Analysis

2-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction can lead to the formation of more reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
2-Methyl-5-oxopyrrolidine-2-carboxylic acid is primarily utilized as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy, making it a valuable component in drug formulation processes .

Anticancer and Antimicrobial Properties:
Recent studies have demonstrated the potential of this compound in developing novel anticancer and antimicrobial agents. For instance, derivatives of 5-oxopyrrolidine have shown promising anticancer activity against A549 lung adenocarcinoma cells, with certain compounds exhibiting significant cytotoxicity comparable to standard chemotherapy drugs like cisplatin . Additionally, these derivatives have been explored for their activity against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential in addressing antibiotic resistance .

Biochemical Research

Enzyme Activity Studies:
In biochemical research, this compound is employed to investigate enzyme activity and metabolic pathways. Its ability to modulate enzyme functions aids researchers in understanding biological processes and developing new therapeutic strategies .

Mechanism of Action:
The compound interacts with specific molecular targets, influencing various biochemical pathways. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and modulation of apoptotic markers .

Polymer Chemistry

Material Properties Enhancement:
In polymer chemistry, this compound can be incorporated into polymer formulations to enhance material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where improved material characteristics are essential .

Agricultural Chemistry

Development of Agrochemicals:
this compound is also utilized in the agricultural sector for developing agrochemicals. It contributes to formulating more effective pest control agents that are environmentally safer compared to traditional chemicals .

Analytical Chemistry

Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard for quantifying related compounds across various samples. Its consistent properties make it an ideal candidate for use in analytical techniques, ensuring accuracy in measurements .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Target CompoundA549 (Lung)66Induces apoptosis
CisplatinA549 (Lung)10DNA cross-linking
Compound 5aLeukemia Cells3S/G2 phase arrest, apoptosis

Table 2: Applications Overview

Application AreaSpecific Uses
PharmaceuticalIntermediate for drugs targeting neurological disorders
Biochemical ResearchStudies on enzyme activity and metabolic pathways
Polymer ChemistryEnhancing flexibility and strength of polymers
Agricultural ChemistryDevelopment of safer agrochemicals
Analytical ChemistryStandardization for quantification methods

Mechanism of Action

Biological Activity

2-Methyl-5-oxopyrrolidine-2-carboxylic acid (MOPCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of MOPCA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MOPCA is characterized by a pyrrolidine ring with a carboxylic acid functional group. Its molecular formula is C6H11NO3C_6H_{11}NO_3 with a molecular weight of approximately 143.16 g/mol. The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

MOPCA's biological activity is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : MOPCA may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as apoptosis and cell proliferation.
  • Receptor Modulation : The compound has structural similarities to other biologically active molecules, suggesting it may interact with purinergic receptors, which are crucial for cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MOPCA derivatives. For example:

  • In Vitro Studies : MOPCA derivatives were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited significant cytotoxic effects, reducing cell viability by up to 66% compared to controls like cisplatin .
CompoundCell LineViability Reduction (%)Reference
MOPCA Derivative 1A54966
MOPCA Derivative 2MCF-770

Antimicrobial Activity

MOPCA has also been evaluated for its antimicrobial properties:

  • Pathogen Testing : Studies demonstrated that MOPCA derivatives showed activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The derivatives were particularly effective against strains resistant to standard treatments .
PathogenActivity ObservedReference
Staphylococcus aureusEffective against MRSA
Escherichia coliSignificant inhibition

Case Studies

  • Anticancer Efficacy : A study involving the administration of MOPCA derivatives in A549 cells revealed a dose-dependent reduction in viability, indicating the potential for these compounds in lung cancer therapy. The most potent derivative reduced viability to 66% at a concentration of 100 µM .
  • Antimicrobial Resistance : Another investigation focused on the effectiveness of MOPCA against resistant bacterial strains. The results showed that several derivatives had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 2-methyl-5-oxopyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation of methyl-substituted pyridine precursors. For example, oxidation of 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under controlled temperature (90–95°C) yields 5-methoxypyridine-2-carboxylic acid, a structurally related analog, with a 47% yield . Key factors affecting yield include:

  • Oxidant stoichiometry : Excess KMnO₄ (0.44 mol per 0.1 mol substrate) improves conversion but may increase side reactions.
  • pH control : Acidification to pH 4 post-reaction ensures precipitation of the carboxylic acid.
  • Isolation method : Copper salt precipitation enhances purity but reduces overall yield.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Elemental analysis : Used to verify empirical formulas (e.g., C₇H₉NO₃ for analogs, with deviations <0.3% for C, H, N) .
  • NMR spectroscopy : Proton environments (e.g., methyl groups at δ 3.85 ppm, carboxylic protons at δ 9.8 ppm) and coupling patterns confirm substituent positions .
  • Melting point : Consistency with literature values (e.g., 167°C for 5-methoxypyridine-2-carboxylic acid) indicates purity .

Q. What are the known biological or pharmacological applications of this compound?

While direct studies on this compound are limited, structurally related 5-oxopyrrolidine derivatives are intermediates in drug synthesis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are precursors for neuroprotective agents and anticonvulsants .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound derivatives?

A 2023 study demonstrated diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates using neutralization of glutamic acid hydrochlorides. Key steps include:

  • Chiral resolution : Use of (2R*,3R*)-dimethyl glutamate hydrochlorides as starting materials.
  • Steric control : Aryl/pyridyl substituents at position 3 direct stereochemistry during cyclization, achieving >90% diastereomeric excess in some cases .
  • X-ray crystallography : Confirmed absolute configurations (e.g., C7H9NO3 derivatives with specific torsion angles) .

Q. How do discrepancies in elemental analysis data arise, and how should they be addressed?

Discrepancies (e.g., C: 54.92% calculated vs. 54.61% found) may stem from:

  • Incomplete combustion : Residual carbon in oxidation reactions.
  • Hygroscopicity : Moisture absorption affecting hydrogen measurements.
    Mitigation strategies:
  • Drying protocols : Prolonged desiccation under vacuum.
  • Alternative methods : High-resolution mass spectrometry (HRMS) to cross-validate molecular formulas .

Q. What analytical challenges exist in quantifying this compound in biological matrices?

  • Matrix interference : Endogenous pyrrolidine derivatives may co-elute in HPLC/MS.
  • Ionization suppression : Carboxylic acid groups reduce sensitivity in electrospray ionization.
    Solutions:
  • Derivatization : Use of methyl esters (e.g., methyl 5-oxopyrrolidine-2-carboxylate) to enhance volatility and detectability .
  • Isotopic labeling : ¹³C or ¹⁵N analogs as internal standards for LC-MS quantification .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for nucleophilic attacks at the carbonyl group.
  • Solvent effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. water) for carboxylation reactions .
  • QSPR models : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis?

  • Oxidation optimization : Replace KMnO₄ with catalytic TEMPO/NaClO for greener and scalable oxidation .
  • Crystallization controls : Slow cooling (0.5°C/min) to enhance crystal purity, as demonstrated for 6-methoxypyridine-2-carboxylic acid .

Q. How should researchers address contradictions in reported spectral data?

  • Cross-referencing : Compare NMR (e.g., δ 8.3 ppm for pyridine protons) and IR (C=O stretch ~1700 cm⁻¹) with multiple sources .
  • Collaborative validation : Share raw spectral data via platforms like NMRShiftDB for peer verification.

Tables of Key Data

Property Value Source
Molecular formulaC₆H₉NO₃
Molecular weight143.14 g/mol
Melting point (analog)167°C (5-methoxypyridine-2-carboxylic acid)
Diastereomeric excess>90% (methyl 3-aryl derivatives)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.